Benzyldimethyltetradecylammonium chloride hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium chloride hydrate is typically synthesized through the quaternization of dimethylamine with benzyl chloride in the presence of tetradecylamine . The reaction is carried out under basic conditions to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyltetradecylammonium chloride hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group . It can also participate in phase transfer catalysis, facilitating various organic reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, bases, and solvents like water or alcohols . The reactions are typically carried out at moderate temperatures and under controlled pH conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in phase transfer catalysis, it can help produce various organic compounds with high efficiency .
Scientific Research Applications
Benzyldimethyltetradecylammonium chloride hydrate has a wide range of scientific research applications:
Biology: It serves as a cationic surfactant in the preparation of mixed micelles and other biological studies.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of benzyldimethyltetradecylammonium chloride hydrate involves its ability to disrupt cell membranes due to its cationic nature . It interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death . This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyldodecylammonium chloride: Similar in structure but with a shorter alkyl chain.
Benzyldimethylhexadecylammonium chloride: Similar in structure but with a longer alkyl chain.
Tetradecyltrimethylammonium bromide: Similar in function but with different substituents.
Uniqueness
Benzyldimethyltetradecylammonium chloride hydrate is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surface-active properties and effectiveness as a phase transfer catalyst .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNQQZSGLEFSR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283158-20-3 | |
Record name | Tetradecyldimethylbenzylammonium chloride hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283158-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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